molecular formula C9H8F2O B14016969 2-Ethyl-3,4-difluorobenzaldehyde

2-Ethyl-3,4-difluorobenzaldehyde

Cat. No.: B14016969
M. Wt: 170.16 g/mol
InChI Key: ZUFUYKBQSIPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3,4-difluorobenzaldehyde is a fluorinated aromatic building block of high interest in organic and medicinal chemistry research. With a molecular weight of 170.16 g/mol and the formula C 9 H 8 F 2 O, this compound synergistically combines the steric bulk of an ethyl group with the strong electron-withdrawing effect of fluorine atoms, which significantly influences its reactivity and physicochemical properties . This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential applications in the development of pharmaceuticals, agrochemicals, and fine chemicals . While direct data on this specific ethyl analogue is limited, its structural relative, 3,4-difluorobenzaldehyde, is a known precursor in the synthesis of active pharmaceutical ingredients such as Ticagrelor, a platelet aggregation inhibitor . Furthermore, 3,4-difluorobenzaldehyde derivatives have been incorporated into novel Schiff base hybrids investigated for their anticancer activities, demonstrating the utility of this chemotype in drug discovery . One robust synthesis method involves a Grignard reagent approach, where 3,4-difluorobromobenzene is first converted to its magnesium bromide species, followed by formylation with N,N-dimethylformamide (DMF) to establish the aldehyde function. The ethyl group can be introduced in a separate step via appropriate alkylation or cross-coupling protocols on the aromatic ring . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-ethyl-3,4-difluorobenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-2-7-6(5-12)3-4-8(10)9(7)11/h3-5H,2H2,1H3

InChI Key

ZUFUYKBQSIPTKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)F)C=O

Origin of Product

United States

Preparation Methods

Grignard Reagent Approach Using 3,4-Difluorobromobenzene

One robust method involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by reaction with an electrophilic formyl source such as N,N-dimethylformamide (DMF). This approach allows the introduction of the aldehyde group at the para position relative to the fluorines.

  • Step 1: Formation of Grignard Reagent

    Magnesium metal is activated in tetrahydrofuran solvent with iodine and a small amount of isopropyl chloride to initiate the reaction. Then, 3,4-difluorobromobenzene is added dropwise at low temperature (0 to 10 °C) to form 3,4-difluorophenylmagnesium bromide.

  • Step 2: Formylation

    The Grignard reagent solution is reacted with a tetrahydrofuran solution of N,N-dimethylformamide at temperatures between 0 and 10 °C. After completion, the reaction mixture is quenched with water, acidified, and the product is extracted and purified by vacuum distillation.

  • Yield and Purity

    This method improves product yield and purity by controlling reaction temperatures to minimize side reactions. The overall yield of 3,4-difluorobenzaldehyde via this method is high, typically above 80% with excellent purity.

  • Extension to 2-Ethyl Substitution

    To obtain 2-ethyl-3,4-difluorobenzaldehyde, the ethyl group can be introduced either before or after the aldehyde formation by appropriate alkylation or cross-coupling methods on the aromatic ring.

Step Reagents and Conditions Temperature (°C) Yield (%) Notes
1 Mg, THF, I2, isopropyl chloride, 3,4-difluorobromobenzene 0–10 - Grignard reagent formation
2 N,N-dimethylformamide, THF 0–10 80+ Formylation, quench, purification

Borate-Mediated Synthesis and Azide Reduction for Amino-Substituted Analogues

Although primarily for 2-amino-3,4-difluorobenzaldehyde, this method provides insights into functional group transformations on the difluorobenzaldehyde scaffold.

  • The 3,4-disubstituted phenyl cyclic acetal is treated with organolithium and trialkoxy borane to form a borate intermediate.
  • This intermediate undergoes azidation and reductive conversion using sodium borohydride and copper catalysts to introduce an amino group at the 2-position.
  • The reaction proceeds under mild conditions with high yields (up to 96.5%) and minimal side reactions.

This method illustrates the possibility of selective functionalization on the difluorobenzaldehyde ring, which can be adapted for ethyl group introduction by modifying the organolithium reagents or subsequent alkylation steps.

Nucleophilic Aromatic Substitution for Fluorine Displacement

In some cases, nucleophilic displacement of fluorine atoms on 3,4-difluorobenzaldehyde with alkyl or sulfonyl nucleophiles is performed to introduce various substituents.

  • Sodium alkyl sulfinates can displace the 4-fluoro substituent to form alkyl sulfones.
  • Subsequent oxidation and nitration steps lead to further functionalized derivatives.
  • This method is useful for diversifying the substitution pattern but less directly applicable for ethyl introduction at the 2-position.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations Typical Yield (%)
Grignard Reaction with DMF Direct formylation via Grignard reagent High yield, good purity Requires low temperature control 80–90
Borate-Mediated Azide Reduction Mild conditions, high selectivity for amino group High yield, mild reaction conditions More complex, multi-step process 90+
Nucleophilic Aromatic Substitution Allows substitution of fluorine atoms Versatile for functionalization Less direct for ethyl substitution Variable

Summary and Recommendations

  • The Grignard reagent method remains the most straightforward and efficient approach for synthesizing 3,4-difluorobenzaldehydes and can be adapted for 2-ethyl substitution by incorporating ethylation steps.
  • The borate-mediated method offers a powerful alternative for introducing amino groups and can inspire similar strategies for ethyl group incorporation.
  • For industrial-scale synthesis, controlling reaction temperatures and purification steps is critical to maximize yield and purity.
  • Further functionalization methods such as nucleophilic aromatic substitution provide additional versatility but may require more complex reaction sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-3,4-difluorobenzaldehyde with structurally or functionally related compounds, based on evidence from fluorinated aromatics and benzaldehyde derivatives:

Compound Molecular Formula Substituents Key Properties Applications
2-Ethyl-3,4-difluorobenzaldehyde C₉H₈F₂O 2-Ethyl, 3,4-diF, 1-CHO Likely low solubility in water; high reactivity at aldehyde group. Intermediate for drug synthesis; electronic materials .
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 3,4-diF, 1-COOH High acidity (pKa ~2.5); soluble in polar solvents. Pharmaceutical intermediates; reference standards .
3,5-Difluorobenzoic acid C₇H₄F₂O₂ 3,5-diF, 1-COOH Lower acidity than 3,4-diF analog; higher thermal stability. Agrochemical precursors; NMR solvents .
3,4-Dihydroxybenzeneacrylic acid C₉H₈O₄ 3,4-diOH, 1-propenoic acid Antioxidant properties; forms chelates with metals. Pharmacological research; food/cosmetic additives .
2,3-Dihydroxybenzaldehyde C₇H₆O₃ 2,3-diOH, 1-CHO Strong hydrogen bonding; oxidizes readily to quinones. Metal chelators; polymer synthesis .
3-Fluoro-4-morpholinylbenzoic acid C₁₁H₁₂FNO₃ 3-F, 4-morpholinyl, 1-COOH Enhanced solubility in organic solvents; moderate acidity. Drug discovery (kinase inhibitors) .

Key Structural and Functional Insights :

  • Substituent Effects :

    • Fluorine vs. Hydroxyl Groups : Fluorine atoms (e.g., in 3,4-difluorobenzoic acid) increase electronegativity and resistance to metabolic degradation compared to hydroxyl groups (e.g., in 3,4-dihydroxybenzeneacrylic acid) .
    • Ethyl Group : The 2-ethyl substituent in the target compound likely enhances lipophilicity, improving membrane permeability in drug candidates but reducing aqueous solubility .
  • Reactivity :

    • The aldehyde group in 2-Ethyl-3,4-difluorobenzaldehyde is more electrophilic than carboxylic acids (e.g., 3,4-difluorobenzoic acid), making it reactive toward nucleophiles like amines or hydrazines. This contrasts with the carboxyl group’s focus on acid-base reactions .
  • Applications :

    • Pharmaceuticals : Fluorinated benzaldehydes are precursors to bioactive molecules (e.g., kinase inhibitors), while dihydroxy derivatives (e.g., 3,4-dihydroxybenzeneacrylic acid) serve as antioxidants .
    • Material Science : The ethyl-fluorine combination may stabilize charge-transfer complexes in electronic materials .

Research Findings and Limitations

  • Synthetic Challenges : Fluorinated benzaldehydes often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), increasing production costs compared to hydroxylated analogs .
  • Toxicity Data: Limited evidence on the toxicity of 2-Ethyl-3,4-difluorobenzaldehyde, though related compounds (e.g., 2,3-dihydroxybenzaldehyde) show low acute toxicity .

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